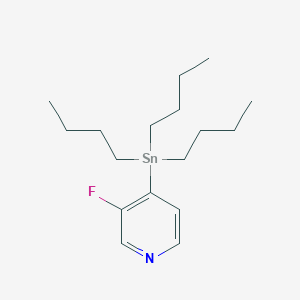

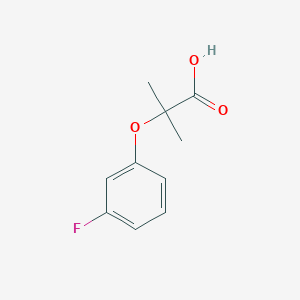

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate, is a complex organic molecule that appears to be related to a family of piperazine derivatives with potential biological activity. While the specific compound is not directly described in the provided papers, the papers do discuss various tert-butyl piperazine-1-carboxylate derivatives, which are structurally related and provide insight into the synthesis, molecular structure, and potential biological activities of similar compounds.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved through a reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was obtained through amination using CuI, ethylene glycol, and potassium phosphate . These methods suggest that the synthesis of the compound would likely involve similar condensation or amination reactions, possibly with a sulfonyl chloride precursor as indicated by the presence of a sulfonyl group in the compound's name.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed by spectroscopic methods such as LCMS, NMR, and IR, as well as by X-ray diffraction studies . For instance, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles for this type of compound . These techniques would be essential in determining the molecular structure of the compound of interest, ensuring the correct spatial arrangement of atoms and the presence of functional groups.

Chemical Reactions Analysis

The reactivity of piperazine derivatives can vary, but they often serve as intermediates for further chemical transformations. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an intermediate step towards creating biologically active benzimidazole compounds . The presence of reactive functional groups such as the sulfonyl moiety in the compound of interest suggests potential reactivity that could be exploited in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect these properties . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate exhibit different crystal structures and intermolecular interactions, leading to distinct two-dimensional architectures . These properties would need to be characterized for the compound of interest to understand its behavior in different environments and potential applications.

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been synthesized and characterized through various spectroscopic methods and X-ray diffraction studies. It's notable for its unique structural features, which include weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions. These characteristics contribute to the compound's crystalline architecture and potential applications in material sciences (Sanjeevarayappa et al., 2015).

Crystal and Molecular Structure

- The crystal and molecular structure of similar tert-butyl piperazine-1-carboxylate derivatives has been reported. These studies provide insights into the bond lengths, angles, and molecular conformations, which are crucial for understanding the chemical and physical properties of these compounds (Mamat et al., 2012).

Biological Evaluation

- Some derivatives have been evaluated for biological activities, including antibacterial and anthelmintic activities. These evaluations are important for understanding the potential biomedical applications of the compound (Kulkarni et al., 2016).

Potential as Pharmacological Agents

- Specific derivatives of this compound have been studied for their potential as pharmacological agents. The unique chemistry of these compounds, especially the presence of a pharmacologically useful core, makes them candidates for drug development and therapeutic applications (Gumireddy et al., 2021).

Chemical Synthesis and Optimization

- Research has also focused on the synthesis and optimization of processes for creating these compounds. Improvements in synthesis methods can lead to more efficient production and potentially open up new applications in various fields (Jian-me, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S/c1-21(2,3)30-19(26)23-11-13-24(14-12-23)32(28,29)17-7-8-18-16(15-17)9-10-25(18)20(27)31-22(4,5)6/h7-10,15H,11-14H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAILZNPTIBJPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C3)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620871 |

Source

|

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-((4-(tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-1H-indole-1-carboxylate | |

CAS RN |

503045-76-9 |

Source

|

| Record name | tert-Butyl 5-[4-(tert-butoxycarbonyl)piperazine-1-sulfonyl]-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)

![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)